molecular formula C14H9F5O B1295737 Bis(4-fluorophenyl)trifluoromethyl carbinol CAS No. 733-83-5

Bis(4-fluorophenyl)trifluoromethyl carbinol

Cat. No.: B1295737
CAS No.: 733-83-5
M. Wt: 288.21 g/mol
InChI Key: FLLLTDUIYQQQQP-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)trifluoromethyl carbinol is an organic compound with the molecular formula C14H9F5O and a molecular weight of 288.21 g/mol . It is characterized by the presence of two 4-fluorophenyl groups and a trifluoromethyl group attached to a central carbinol (alcohol) functional group. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-fluorophenyl)trifluoromethyl carbinol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with trifluoromethyl ketone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired carbinol product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)trifluoromethyl carbinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of bis(4-fluorophenyl)trifluoromethyl carbinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-fluorophenyl)trifluoromethyl carbinol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLLTDUIYQQQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293322
Record name 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30293322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733-83-5
Record name 733-83-5
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Record name 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 733-83-5
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